molecular formula C11H10N2O2 B14188723 3-(Furan-2-yl)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one CAS No. 860772-74-3

3-(Furan-2-yl)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one

Katalognummer: B14188723
CAS-Nummer: 860772-74-3
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: PSBNMKBVQFHDAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Furan-2-yl)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one is an organic compound that features both furan and imidazole rings These heterocyclic structures are known for their diverse chemical properties and biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one typically involves the condensation of furan-2-carbaldehyde with 1-methyl-1H-imidazole-2-carbaldehyde in the presence of a base. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Furan-2-yl)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(Furan-2-yl)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(Furan-2-yl)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Furan-2-yl)-1H-imidazole: Lacks the methyl group on the imidazole ring.

    3-(Furan-2-yl)-1-(1H-imidazol-2-yl)prop-2-en-1-one: Similar structure but without the methyl group on the imidazole ring.

    3-(Thiophen-2-yl)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one: Contains a thiophene ring instead of a furan ring.

Uniqueness

3-(Furan-2-yl)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one is unique due to the presence of both furan and imidazole rings, which confer distinct chemical and biological properties. The methyl group on the imidazole ring can also influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

860772-74-3

Molekularformel

C11H10N2O2

Molekulargewicht

202.21 g/mol

IUPAC-Name

3-(furan-2-yl)-1-(1-methylimidazol-2-yl)prop-2-en-1-one

InChI

InChI=1S/C11H10N2O2/c1-13-7-6-12-11(13)10(14)5-4-9-3-2-8-15-9/h2-8H,1H3

InChI-Schlüssel

PSBNMKBVQFHDAL-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CN=C1C(=O)C=CC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.